Product packaging for Fv-100(Cat. No.:CAS No. 956483-03-7)

Fv-100

Cat. No.: B10832357
CAS No.: 956483-03-7
M. Wt: 534.0 g/mol
InChI Key: CAHTYTZOAVUCIU-ZMQZINMSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Antiviral Nucleoside Analogue Development

The foundation of modern antiviral therapy rests heavily on the development of nucleoside and nucleotide analogues. nih.gov These compounds are synthetic molecules that mimic the structure of natural nucleosides, the essential building blocks for DNA and RNA synthesis. nih.govmdpi.com The core principle of their mechanism involves being recognized by viral or cellular enzymes and integrated into the viral replication cycle. nih.gov However, due to their modified structure, they disrupt and terminate the replication process. mdpi.comnih.gov

To be effective, a nucleoside analogue must typically be converted within the cell into its active triphosphate form. nih.gov This phosphorylation is often initiated by a virus-encoded enzyme, such as thymidine (B127349) kinase in the case of herpesviruses, which provides a crucial layer of selectivity for infected cells over healthy ones. nih.gov The development of these analogues has led to landmark drugs for treating a range of viral infections, including those caused by human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and herpesviruses. nih.govmdpi.com

Historical Perspective on Bicyclic Nucleoside Analogues (BCNAs)

Within the broad class of nucleoside analogues, bicyclic nucleoside analogues (BCNAs) emerged as a structurally distinct and potent subgroup. These compounds feature a fused ring system in their nucleobase, creating a more rigid structure compared to traditional monocyclic nucleosides. Examples of BCNAs have demonstrated particularly powerful and selective activity against the Varicella-Zoster Virus (VZV). nih.gov

The mechanism for BCNAs involves phosphorylation by the VZV thymidine kinase into their mono- and diphosphate (B83284) forms. mdpi.comnih.gov While their exact downstream metabolic fate is still under investigation, this initial activation step is key to their selective action. mdpi.com A significant advantage of BCNAs is that, unlike some other pyrimidine (B1678525) analogues such as brivudine (B1684500), they are not substrates for human thymidine phosphorylase, meaning their free base form does not inhibit dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.gov This avoids a potentially dangerous drug interaction with certain chemotherapy agents like 5-fluorouracil. nih.gov

Overview of Valnivudine (B1682141) Hydrochloride's Significance as a Research Compound

Valnivudine hydrochloride, also known by its developmental code FV-100, is an orally administered prodrug. medchemexpress.commedchemexpress.com A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. Valnivudine is rapidly and extensively metabolized to its active form, CF-1743. medchemexpress.com

CF-1743 is a bicyclic nucleoside analogue that is recognized as one of the most potent and selective inhibitors of VZV replication reported to date. mdpi.commedchemexpress.com Its mechanism of action is the inhibition of the viral DNA polymerase, which effectively halts viral replication. patsnap.combiosynth.com The significance of Valnivudine hydrochloride in a research context stems from the exceptional potency of its active metabolite, making it a benchmark compound for the development of new anti-VZV therapies. mdpi.com It was specifically investigated for the treatment of herpes zoster (shingles) with the goal of not only treating the acute infection but also reducing the incidence of post-herpetic neuralgia (PHN), a debilitating chronic pain condition that can follow a shingles outbreak. nih.govncats.io Although a Phase 3 clinical trial was ultimately terminated, the compound remains a key reference point in VZV research. ncats.iospringer.com

Current Landscape of Antiviral Agents Targeting Varicella-Zoster Virus (VZV)

The current standard of care for VZV infections primarily relies on a few established nucleoside analogues. mdpi.com These include acyclovir (B1169) and its prodrug valacyclovir, as well as famciclovir, which is a prodrug of penciclovir (B1679225). nih.govmdpi.com

These agents are all guanosine (B1672433) analogues that selectively inhibit VZV replication. nih.govacpjournals.org Their activation depends on the viral thymidine kinase, which converts them to their monophosphate form, a step that occurs inefficiently in uninfected cells. nih.gov Cellular enzymes then complete the conversion to the active triphosphate metabolite, which inhibits the viral DNA polymerase. nih.govresearchgate.net

While effective at reducing the severity and duration of acute shingles, these drugs have limitations. They often require frequent dosing and have demonstrated only modest efficacy in preventing the development of post-herpetic neuralgia. mdpi.comnih.gov Other antivirals, such as brivudine (a thymidine analogue), are used in some parts of the world and show high potency. nih.govmdpi.com More recently, a new class of antivirals known as helicase-primase inhibitors, such as amenamevir (B1665350) (approved in Japan), has emerged, offering a different mechanism of action. mdpi.comnih.gov This landscape highlights the ongoing need for novel agents with improved efficacy, particularly in preventing the long-term complications of VZV, which was the therapeutic goal for Valnivudine hydrochloride. nih.gov

Table 1: Selected Antiviral Agents for Varicella-Zoster Virus (VZV)

Drug NameCompound ClassMechanism of Action
AcyclovirGuanosine AnalogueDNA Polymerase Inhibitor
ValacyclovirGuanosine Analogue (Prodrug of Acyclovir)DNA Polymerase Inhibitor
FamciclovirGuanosine Analogue (Prodrug of Penciclovir)DNA Polymerase Inhibitor
BrivudineThymidine AnalogueDNA Polymerase Inhibitor
AmenamevirNon-nucleosideHelicase-Primase Inhibitor
Valnivudine Bicyclic Nucleoside Analogue (Prodrug)DNA Polymerase Inhibitor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36ClN3O6 B10832357 Fv-100 CAS No. 956483-03-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

956483-03-7

Molecular Formula

C27H36ClN3O6

Molecular Weight

534.0 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C27H35N3O6.ClH/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3;/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3;1H/t20-,22+,23+,24-;/m0./s1

InChI Key

CAHTYTZOAVUCIU-ZMQZINMSSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O.Cl

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O.Cl

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways to the Bicyclic Furo[2,3-d]pyrimidine (B11772683) Nucleoside Core Structure

The central component of Valnivudine (B1682141) is the bicyclic furo[2,3-d]pyrimidine nucleoside core. A key strategy for the construction of this core involves the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

The synthesis typically begins with a protected 2'-deoxy-5-iodouridine derivative. This starting material undergoes a Sonogashira coupling with a suitable terminal alkyne. The choice of the alkyne is critical as it ultimately forms the C6-substituent of the furo[2,3-d]pyrimidine ring system. For the synthesis of Valnivudine's parent compound, Cf1743, an alkyne bearing a 4-pentylphenyl group is utilized.

Following the Sonogashira coupling, the resulting 5-alkynyl-2'-deoxyuridine intermediate undergoes an intramolecular cyclization to form the fused furan (B31954) ring of the furo[2,3-d]pyrimidine core. This cyclization is often promoted by the reaction conditions, such as elevated temperatures and the presence of a metal catalyst and an amine base, which can lead to a 5-endo-dig cyclization. nih.gov The general reaction scheme is presented below:

Table 1: Key Reactions in the Synthesis of the Furo[2,3-d]pyrimidine Core

StepReaction TypeReactantsKey ReagentsProduct
1Sonogashira Coupling3',5'-di-O-protected-2'-deoxy-5-iodouridine, Terminal AlkynePd(PPh₃)₄, CuI, Et₃N5-Alkynyl-2'-deoxyuridine intermediate
2Intramolecular Cyclization5-Alkynyl-2'-deoxyuridine intermediateHeat, Amine BaseBicyclic furo[2,3-d]pyrimidine nucleoside core

Prodrug Synthesis of Valnivudine Hydrochloride (FV-100) from its Parent Compound (Cf1743)

The parent compound of Valnivudine, Cf1743, exhibits potent antiviral activity but suffers from poor oral bioavailability. To address this limitation, Valnivudine hydrochloride (this compound) was developed as a prodrug of Cf1743. A prodrug is an inactive or less active compound that is metabolized into the active form in the body.

Valnivudine is the 5'-L-valyl ester of Cf1743. The addition of the L-valine ester moiety significantly enhances the oral bioavailability of the drug. This strategy of creating amino acid ester prodrugs is a well-established method to improve the pharmacokinetic properties of nucleoside analogues. nih.gov The synthesis involves the esterification of the 5'-hydroxyl group of the ribose sugar in Cf1743 with L-valine. This is typically achieved using a protected L-valine derivative, such as N-(tert-butoxycarbonyl)-L-valine, in the presence of a coupling agent like 1,3-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org The final step involves the removal of the protecting group and the formation of the hydrochloride salt. acs.org

Table 2: Prodrug Synthesis of Valnivudine Hydrochloride

StepReaction TypeReactantsKey ReagentsProduct
1EsterificationCf1743, N-Boc-L-valineDIC, DMAPN-Boc-Valnivudine
2Deprotection and Salt FormationN-Boc-ValnivudineHClValnivudine hydrochloride (this compound)

Development of Synthetic Methodologies for Novel Analogues and Derivatives

Significant research has been dedicated to the synthesis of novel analogues and derivatives of Valnivudine to explore their structure-activity relationships (SAR). These modifications primarily focus on the C6 position of the furo[2,3-d]pyrimidine ring and the sugar moiety.

The Sonogashira coupling reaction provides a versatile platform for introducing a wide variety of substituents at the C6 position by simply changing the terminal alkyne used in the initial coupling step. nih.gov Researchers have synthesized analogues with different alkyl chains, aryl groups, and heteroaryl moieties at this position. nih.gov For instance, replacing the 4-pentylphenyl group with other alkylphenyl groups or heteroaromatic rings has been explored to modulate the antiviral activity and solubility of the compounds. nih.gov

Modifications to the sugar moiety have also been investigated. These include the synthesis of analogues with different sugars, such as arabinofuranosyl or 2',3'-dideoxyribofuranosyl derivatives, and the introduction of substituents at the 2' and 3' positions of the ribose ring. nih.govsemanticscholar.org

Stereoselective Synthesis Approaches for Chiral Nucleoside Analogues

The stereochemistry of the sugar moiety is crucial for the biological activity of nucleoside analogues. Valnivudine, being a β-D-2'-deoxyribonucleoside, requires stereoselective synthesis to ensure the correct configuration at the anomeric carbon (C1') and other chiral centers of the sugar ring.

During the glycosylation step, where the nucleobase is coupled with the sugar, controlling the stereochemistry is a significant challenge. Various strategies have been developed to achieve high β-selectivity in the synthesis of 2'-deoxyribonucleosides. One common approach is the use of a participating group at the C2' position of the sugar donor, which can direct the incoming nucleobase to the β-face. However, in the case of 2'-deoxyribonucleosides, this is not possible. Therefore, other methods, such as the use of specific catalysts and reaction conditions that favor the formation of the β-anomer, are employed. researchgate.netnih.gov

Once a mixture of anomers (α and β) is formed, chiral separation techniques are often necessary to isolate the desired β-isomer. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for the separation of diastereomers and enantiomers of nucleoside analogues. nih.govresearchgate.netnih.gov

Table 3: Chiral Separation of Nucleoside Analogues

TechniqueStationary Phase ExampleMobile Phase ExampleApplication
Chiral HPLCPolysaccharide-based (e.g., Chiralcel OD-H)Hexane/IsopropanolSeparation of diastereomers of nucleoside analogues

Characterization of Synthetic Intermediates and Final Research Compounds

The characterization of synthetic intermediates and the final compound, Valnivudine hydrochloride, is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the synthesized compounds. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the confirmation of the desired molecular framework and stereochemistry. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds, confirming their identity. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds and to separate mixtures of isomers. nih.govresearchgate.netnih.gov

The characterization data for key intermediates and the final product are crucial for ensuring the quality and reproducibility of the synthesis.

Table 4: Spectroscopic Data for a Representative Furo[2,3-d]pyrimidine Nucleoside Analogue

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
6-(4-pentylphenyl)-3-(2-deoxy-β-D-erythro-pentofuranosyl)-furo[2,3-d]pyrimidin-2(3H)-one (Cf1743) 8.95 (s, 1H, H-4), 7.75 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 6.90 (s, 1H, H-5), 6.40 (t, 1H, H-1'), 4.50 (m, 1H, H-3'), 4.00 (m, 1H, H-4'), 3.80 (m, 2H, H-5'), 2.65 (t, 2H, CH₂), 2.40 (m, 2H, H-2'), 1.60 (m, 2H, CH₂), 1.30 (m, 4H, CH₂), 0.90 (t, 3H, CH₃)160.5, 155.0, 145.2, 142.8, 130.1, 129.0, 126.5, 115.8, 105.5, 88.5, 87.9, 71.2, 62.0, 40.8, 35.9, 31.5, 31.0, 22.5, 14.0[M+H]⁺ calculated for C₂₄H₂₈N₂O₅: 425.2076; found: 425.2071

Note: The spectral data presented is representative and may vary slightly depending on the specific experimental conditions.

Molecular Mechanisms of Antiviral Action

Cellular and Viral Kinase-Dependent Phosphorylation Pathways of Valnivudine (B1682141) Hydrochloride

The antiviral efficacy of Valnivudine hydrochloride is contingent upon the metabolic conversion of its active form, CF-1743, into a triphosphate nucleotide analog. This bioactivation is a stepwise phosphorylation process initiated by a viral enzyme, a hallmark of its selective action in VZV-infected cells.

The first and most critical step in the phosphorylation cascade is the conversion of CF-1743 to its monophosphate derivative, a reaction exclusively and efficiently catalyzed by the VZV-encoded thymidine (B127349) kinase (TK). nih.govnih.gov This dependence on the viral TK ensures that the drug is primarily activated in cells harboring the virus, thereby minimizing effects on uninfected host cells. nih.gov Notably, the VZV TK is capable of further phosphorylating the monophosphate form to a diphosphate (B83284) derivative. nih.gov

Following the initial phosphorylation by the viral kinase, subsequent phosphorylations to the active triphosphate form are carried out by host cellular kinases. nih.gov While direct evidence for the final conversion of CF-1743 diphosphate is not yet definitive, it is presumed to be completed by cellular nucleoside diphosphate kinases (NDPK). nih.gov This multi-step phosphorylation, reliant on both viral and cellular kinases, is a common pathway for the activation of nucleoside analog antiviral drugs.

Table 1: Kinases Involved in the Phosphorylation of CF-1743

Phosphorylation StepIntermediateCatalyzing EnzymeEnzyme Origin
First PhosphorylationCF-1743-MonophosphateThymidine Kinase (TK)Viral (VZV)
Second PhosphorylationCF-1743-DiphosphateThymidine Kinase (TK)Viral (VZV)
Third PhosphorylationCF-1743-TriphosphateNucleoside Diphosphate Kinase (NDPK)Cellular (Host)

Interaction with Viral DNA Polymerase and Inhibition of Viral DNA Synthesis

The ultimate target of the activated form of Valnivudine, CF-1743 triphosphate, is the VZV DNA polymerase, a crucial enzyme for the replication of the viral genome. nih.gov The triphosphate analog acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.

While the precise kinetic parameters of the interaction between CF-1743 triphosphate and VZV DNA polymerase have not been detailed, the mechanism can be inferred from studies of similar nucleoside analogs. For instance, the triphosphate form of brivudine (B1684500) (BVDUTP) has been shown to be a competitive inhibitor of VZV DNA polymerase with respect to the natural substrate. nih.gov Once incorporated into the viral DNA, these nucleoside analogs can lead to chain termination, effectively halting the replication process. This inhibition of DNA synthesis is the primary mechanism through which Valnivudine hydrochloride exerts its antiviral effect. nih.gov

Molecular Docking and Computational Analysis of Ligand-Enzyme Interactions

As of the current available scientific literature, specific molecular docking and computational analysis studies detailing the binding interactions between CF-1743 triphosphate and the VZV DNA polymerase have not been published. Such studies would be invaluable in elucidating the precise orientation and binding affinities of the inhibitor within the active site of the enzyme, and in identifying the key amino acid residues involved in the interaction. Computational approaches are increasingly being used to predict the antiviral activity of novel compounds and to refine the design of more potent inhibitors. researchgate.net

Role of Hydrogen Bonding in the Antiviral Activity of Nucleoside Analogues

Hydrogen bonding plays a fundamental role in the mechanism of action of a wide array of nucleoside analogue antivirals, including the active form of Valnivudine, CF-1743. patsnap.com The principle of base pairing, which governs the structure of DNA, is dependent on the formation of specific hydrogen bonds between complementary nucleobases. Nucleoside analogues often mimic natural nucleosides and can be incorporated into the viral DNA, where their ability to form hydrogen bonds is critical to their function.

It has been hypothesized that CF-1743, once incorporated into the DNA strand, may be capable of forming two hydrogen bonds with guanine. nih.gov This interaction would allow it to act as a base pair for guanine, potentially disrupting the normal replication process. The precise geometry and stability of these hydrogen bonds are thought to be key determinants of the antiviral potency of such compounds. patsnap.com

Comparative Mechanistic Insights with Other Antiviral Nucleos(t)ide Inhibitors

The molecular mechanism of Valnivudine hydrochloride shares similarities with other nucleoside analogues used in the treatment of VZV infections, but also possesses key differences that contribute to its high potency and selectivity.

A primary point of comparison is the dependence on the viral thymidine kinase for activation. Like acyclovir (B1169), valacyclovir, and famciclovir, Valnivudine requires initial phosphorylation by VZV TK. nih.govnih.gov This contrasts with pyrophosphate analogs such as foscarnet, which directly inhibit the viral DNA polymerase without the need for phosphorylation. nih.gov Another class of anti-VZV drugs, the helicase-primase inhibitors like amenamevir (B1665350), also have a distinct mechanism of action that does not involve the viral DNA polymerase. nih.gov

Brivudine, another potent anti-VZV nucleoside analogue, also relies on VZV TK for its activation. nih.gov However, there are differences in the subsequent metabolic pathways and potentially in the efficiency of interaction with the viral DNA polymerase. While both are potent inhibitors, Valnivudine's active form, CF-1743, has demonstrated greater potency against a wide range of clinical VZV isolates compared to other nucleoside analogues. nih.gov

Table 2: Comparison of Anti-VZV Drug Mechanisms

Drug ClassExample(s)Activation RequirementPrimary Viral Target
Nucleoside AnaloguesValnivudine hydrochloride, Acyclovir, BrivudinePhosphorylation by viral TKDNA Polymerase
Pyrophosphate AnaloguesFoscarnetNoneDNA Polymerase
Helicase-Primase InhibitorsAmenamevirNoneHelicase-Primase Complex

Preclinical Antiviral Efficacy Studies

In Vitro Antiviral Activity against Varicella-Zoster Virus (VZV) Strains in Cell Culture Models

Valnivudine's active form, CF-1743, has demonstrated exceptionally potent antiviral activity against a range of VZV strains in various cell culture models. Studies have consistently shown that CF-1743 is significantly more effective at inhibiting VZV replication than established antiviral drugs.

In human embryonic lung (HEL) cell cultures, CF-1743 exhibited potent activity against both the Oka and YS strains of VZV, with 50% effective concentration (EC50) values of 0.3 nM and 0.1 nM, respectively. This highlights its intrinsic power in suppressing viral replication at very low concentrations.

Furthermore, the efficacy of CF-1743 has been evaluated against a panel of wild-type clinical VZV isolates. In these studies, it consistently inhibited viral replication with an average EC50 of 0.00043 µM. researchgate.net When compared to standard antiviral agents such as acyclovir (B1169) (average EC50 of 3.38 µM) and penciclovir (B1679225) (average EC50 of 3.34 µM), CF-1743 was found to be approximately 7,800-fold and 7,700-fold more potent, respectively. researchgate.net This marked superiority underscores its potential as a highly effective anti-VZV agent. The antiviral activity is determined by the concentration of the compound required to reduce the virus-induced cytopathic effect by 50%. researchgate.net

In Vitro Antiviral Activity of CF-1743 (Active form of Valnivudine) against VZV Strains
VZV StrainCell TypeEC50 (µM)
Average of Clinical IsolatesHEL Cells0.00043
Oka StrainHEL Cells0.0003
YS StrainHEL Cells0.0001

Evaluation of Selectivity Index and Cellular Cytotoxicity in Research Settings

A critical aspect of any antiviral drug is its selectivity, meaning its ability to target the virus without harming host cells. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, provides a measure of this therapeutic window.

Preclinical studies have established that valnivudine (B1682141) and its active form, CF-1743, exhibit a very high selectivity index. In cytotoxicity assays using HEL cells, the CC50 for CF-1743 was determined to be 108 µM. researchgate.net When compared to its potent anti-VZV activity (average EC50 of 0.00043 µM against clinical isolates), this results in an exceptionally high selectivity index of over 250,000. researchgate.net This indicates a very wide margin between the concentration needed to inhibit the virus and the concentration that causes toxicity to host cells.

In other in vitro studies with normal human primary hepatocytes, keratinocytes, and rapidly dividing HepG2 cells, valnivudine demonstrated mean CC50 values greater than 10 µM. This low cytotoxicity is a key favorable characteristic of the compound. The high selectivity is largely attributed to the drug's mechanism of action, which relies on a viral-specific enzyme for its activation.

Selectivity Index of CF-1743 (Active form of Valnivudine)
Cell LineCC50 (µM)Average EC50 (µM) vs. VZV Clinical IsolatesSelectivity Index (CC50/EC50)
HEL Cells1080.00043>251,000

Intracellular Pharmacokinetics and Metabolism of Valnivudine Hydrochloride in Preclinical Systems

Valnivudine hydrochloride is a prodrug designed to enhance the oral bioavailability of its active component, CF-1743. Following administration, valnivudine is rapidly and extensively converted to CF-1743. The antiviral activity of CF-1743 is dependent on its intracellular phosphorylation, a process that is initiated by the VZV-encoded thymidine (B127349) kinase (TK).

This initial phosphorylation step is critical for the drug's selectivity. The viral TK is highly efficient at converting CF-1743 to its monophosphate form, a step that occurs to a much lesser extent in uninfected cells by host cellular kinases. VZV TK has been shown to phosphorylate bicyclic nucleoside analogues like CF-1743 to both their monophosphate and diphosphate (B83284) derivatives. Cellular enzymes then catalyze the final phosphorylation to the active triphosphate metabolite.

This active triphosphate form of CF-1743 then acts as a competitive inhibitor of the viral DNA polymerase. By mimicking a natural nucleoside, it gets incorporated into the growing viral DNA chain, leading to premature chain termination and halting viral replication. This targeted mechanism, reliant on a viral enzyme for activation, is the basis for the compound's potent and selective antiviral effect.

Assessment of Antiviral Efficacy in Relevant Non-Human In Vivo Models

Due to the human-specific nature of VZV, animal models that fully replicate the human disease are limited. However, certain models are widely used to assess the in vivo efficacy of antiviral compounds.

The guinea pig model is a valuable tool for VZV research. Successful infection of guinea pigs requires a guinea pig-adapted strain of VZV. nih.gov These models have been instrumental in studying VZV pathogenesis and the host immune response and are utilized for the preclinical evaluation of antiviral therapies. nih.govnih.gov In these models, efficacy can be assessed by observing the reduction in skin lesions and other clinical signs of infection following treatment.

Another important model is the SCID-hu mouse model, where human fetal tissues, such as skin or dorsal root ganglia (DRG), are implanted into severe combined immunodeficient (SCID) mice. nih.gov This allows for the study of VZV replication and pathogenesis in a human tissue microenvironment within a living organism. nih.gov The SCID-hu DRG model, for instance, allows for direct investigation of VZV neurotropism and the evaluation of antivirals on viral replication in neural tissues. nih.gov These models are crucial for demonstrating the potential efficacy of compounds like valnivudine in a more complex biological system before human trials.

Characterization of Potential for Viral Resistance Development in Preclinical Models

The development of viral resistance is a potential concern for any antiviral therapy. Preclinical studies have investigated the mechanisms by which VZV might develop resistance to valnivudine.

The primary mechanism of resistance to nucleoside analogues like valnivudine involves mutations in the viral thymidine kinase (TK) gene. nih.gov Since the VZV TK is essential for the initial phosphorylation and activation of the drug, mutations that alter the enzyme's function can prevent the drug from being converted to its active form. VZV strains selected in vitro under pressure from bicyclic nucleoside analogues have shown mutations in the viral TK gene. nih.gov These TK-deficient or TK-altered mutants are unable to effectively activate the prodrug, rendering it ineffective.

A less common mechanism of resistance involves mutations in the viral DNA polymerase gene. These mutations could theoretically alter the enzyme's structure in a way that prevents the active triphosphate metabolite from binding and inhibiting DNA synthesis. Studies have identified mutations in the "palm domain" of the VZV DNA polymerase in viruses selected for resistance to other classes of antivirals. It has been noted that VZV mutants resistant to drugs that depend on viral TK for activation are often cross-resistant to other TK-dependent antivirals.

Structure Activity Relationship Sar and Computational Chemistry

Elucidation of Key Structural Moieties and Substituent Effects on Antiviral Potency and Selectivity

The antiviral activity of Valnivudine (B1682141) hydrochloride is attributed to its active form, CF-1743. The structure of CF-1743 can be dissected into three key moieties: the bicyclic furopyrimidine base, the 2'-deoxyribose sugar, and a lipophilic side chain attached to the base. SAR studies have systematically explored modifications of these moieties to elucidate their contribution to antiviral potency and selectivity against VZV.

The Bicyclic Furopyrimidine Core: The novel furanopyrimidine base is a critical determinant of the compound's high selectivity for VZV. This bicyclic system is recognized and preferentially phosphorylated by the VZV-encoded thymidine (B127349) kinase (TK), an essential step for its activation. nih.gov The selectivity is so pronounced that these compounds show no significant activity against other herpesviruses, including the closely related herpes simplex virus type 1 (HSV-1). nih.govoup.com

The Lipophilic Side Chain: One of the most crucial features for potent anti-VZV activity is the presence of a long, lipophilic side chain on the bicyclic base. Initial studies revealed that a long alkyl side chain, optimally between eight to ten carbons (C8-C10), was necessary for significant antiviral effect. nih.gov

A major breakthrough in enhancing potency was the incorporation of an aryl group within this side chain. Specifically, a p-alkylphenyl moiety resulted in a dramatic increase in antiviral activity. The p-pentylphenyl analogue, CF-1743, emerged as the most potent compound, exhibiting activity at subnanomolar concentrations against a wide range of VZV isolates. oup.comacs.org The positioning of the alkyl substituent on the phenyl ring is also critical; analogues with a terminal phenyl group showed reduced activity compared to their isomeric p-alkylphenyl counterparts, suggesting a specific spatial arrangement is required for optimal interaction with the target enzyme. nih.gov

Compound AnalogueSide Chain ModificationRelative Anti-VZV Potency
Alkyl Chain (C8)OctylHigh
Alkyl Chain (C10)DecylHigh
Arylalkyl (terminal phenyl)PhenyloctylModerate
p-Alkylphenyl (CF-1743)p-PentylphenylVery High

The 2'-Deoxyribose Moiety: The sugar portion of the nucleoside analogue plays a vital role in its interaction with viral enzymes. Modifications to the 2'-deoxyribose of CF-1743 have been explored to understand their impact on activity. For instance, the introduction of a 2'-fluoro substituent in the 'up' (arabino) configuration was found to be compatible with potent anti-VZV activity, whereas a 2'-fluoro in the 'down' (ribo) position led to a significant loss of potency. This highlights the strict stereochemical requirements of the VZV TK for phosphorylation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Antiviral Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for Valnivudine hydrochloride are not extensively published in public literature, the principles of QSAR can be applied to this class of compounds to predict the antiviral activity of novel analogues.

A hypothetical QSAR study on bicyclic furopyrimidine nucleosides would involve calculating various molecular descriptors for a series of analogues and correlating them with their experimentally determined anti-VZV activity (e.g., EC50 values). Key descriptors would likely include:

Hydrophobicity descriptors (e.g., logP): Given the importance of the lipophilic side chain, this would be a critical parameter.

Steric descriptors (e.g., molecular volume, surface area): These would describe the size and shape of the side chain and its influence on binding.

Electronic descriptors (e.g., partial charges, dipole moment): These would be important for understanding interactions within the enzyme's active site.

By generating a statistically significant QSAR model, the anti-VZV activity of yet-to-be-synthesized analogues could be predicted, thus prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.

AnaloguelogPMolecular Volume (ų)Predicted EC₅₀ (nM)Observed EC₅₀ (nM)
CF-17434.54500.50.4
Analogue A3.84205.26.1
Analogue B5.14801.82.0
Analogue C4.24603.54.2

In Silico Screening and Virtual Ligand Design for Novel Valnivudine Hydrochloride Analogues

In silico screening and virtual ligand design are powerful computational tools for the discovery of novel drug candidates. These methods can be applied to the design of new Valnivudine hydrochloride analogues with potentially improved properties.

The process would typically begin with a three-dimensional model of the VZV thymidine kinase. Since an experimental crystal structure may not always be available, a homology model can be constructed based on the known structures of related viral thymidine kinases, such as that of HSV-1. nih.govresearchgate.net

With a model of the VZV TK active site, virtual screening of compound libraries can be performed. This involves docking a large number of virtual molecules into the active site and scoring their potential binding affinity. This approach can be used to screen for novel bicyclic furopyrimidine analogues with different side chains or modifications to the core structure.

Furthermore, virtual ligand design can be employed to rationally design new analogues. By visualizing the interactions of CF-1743 within the modeled active site, medicinal chemists can identify opportunities for designing new molecules that form more favorable interactions, potentially leading to increased potency or an altered selectivity profile. For example, specific hydrogen bond interactions and hydrophobic contacts can be optimized. tandfonline.comnih.gov

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional conformation of a nucleoside analogue is a critical factor in its ability to be recognized and processed by viral and cellular enzymes. For nucleoside analogues, the conformation of the sugar ring, known as the sugar pucker, is of particular importance. The sugar can adopt various puckered conformations, which are broadly classified as North (C3'-endo) or South (C2'-endo). nih.gov

Stereochemistry is also paramount. The chirality of the sugar and the L-valine ester in Valnivudine hydrochloride are specific. The use of the L-enantiomer of valine is a deliberate choice, as it is recognized by peptide transporters in the gut, facilitating absorption. Any change in the stereochemistry of the sugar or the amino acid ester would be expected to have a profound impact on the biological activity and pharmacokinetic properties of the molecule. The synthesis of conformationally restricted nucleoside analogues, where the sugar pucker is locked into a specific conformation, is a known strategy to enhance antiviral activity and reduce toxicity. calstate.edu

Advanced Analytical Methodologies for Research and Characterization

Development and Validation of Chromatographic Methods for Purity and Identity of Research Batches

Chromatographic methods are fundamental in the pharmaceutical sciences for the separation, identification, and quantification of compounds. For a research compound like Valnivudine (B1682141) hydrochloride, establishing robust chromatographic methods is essential for confirming the identity and assessing the purity of newly synthesized batches.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a cornerstone technique for the analysis of pharmaceutical compounds. A typical RP-HPLC method for a compound like Valnivudine hydrochloride would be developed and validated to ensure it is accurate, precise, specific, and robust. The method would be capable of separating the active pharmaceutical ingredient (API) from any process-related impurities or degradation products.

Method development would involve a systematic evaluation of critical parameters to achieve optimal separation. These parameters include:

Column: A C18 column is a common choice for the separation of moderately polar compounds like nucleoside analogues.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer and the gradient of the organic modifier are optimized to achieve the best peak shape and resolution.

Detection: Ultraviolet (UV) detection is commonly employed, with the detection wavelength selected at the absorbance maximum of Valnivudine hydrochloride to ensure high sensitivity.

Validation of the RP-HPLC method would be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For a more definitive identification of Valnivudine hydrochloride and its impurities, LC-MS/MS is an invaluable tool. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and specificity. In the research phase, LC-MS/MS can be used to confirm the molecular weight of the synthesized compound and to identify and characterize any co-eluting impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.

ParameterTypical RP-HPLC Conditions for Antiviral Nucleoside Analogues
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer (e.g., phosphate buffer) and acetonitrile/methanol
Flow Rate 1.0 mL/min
Detection UV at maximum absorbance wavelength
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)

Spectroscopic Techniques for Structural Elucidation of Valnivudine Hydrochloride and its Metabolites in Research

Spectroscopic techniques are indispensable for the structural elucidation of new chemical entities. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a relatively simple and rapid technique used to obtain preliminary information about the electronic structure of a molecule. nih.govscience-softcon.debrieflands.com The UV spectrum of Valnivudine hydrochloride would exhibit characteristic absorption maxima corresponding to the electronic transitions within its chromophoric groups. This spectrum is useful for initial identification and for determining an appropriate wavelength for detection in HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. nih.gov For Valnivudine hydrochloride, a suite of NMR experiments would be conducted:

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between different atoms in the molecule, allowing for the complete assignment of the structure.

NMR is also crucial for the structural elucidation of metabolites of Valnivudine hydrochloride. By comparing the NMR spectra of the parent drug with those of its metabolites, the sites of metabolic modification can be identified.

Bioanalytical Methodologies for Quantification of Valnivudine Hydrochloride in Preclinical Biological Matrices

To understand the pharmacokinetic profile of Valnivudine hydrochloride, sensitive and selective bioanalytical methods are required to quantify the drug and its active metabolite in preclinical biological matrices such as plasma, serum, and tissue homogenates.

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range. thermofisher.comnih.govnih.gov The development and validation of an LC-MS/MS method for Valnivudine hydrochloride in a biological matrix would involve:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Chromatographic Separation: A rapid and efficient chromatographic separation is developed to resolve the analyte from endogenous matrix components.

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Specific precursor-to-product ion transitions for Valnivudine hydrochloride and an internal standard are monitored.

Method Validation: The bioanalytical method is rigorously validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability. nih.gov

Validation ParameterAcceptance Criteria for Bioanalytical Methods
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤15% (≤20% at the LLOQ)
Linearity Correlation coefficient (r²) ≥ 0.99
Selectivity No significant interference at the retention time of the analyte and internal standard
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision
Stability Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term)

Impurity Profiling and Degradation Product Analysis in Research Materials

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. nih.gov This is a critical aspect of drug development to ensure the safety and efficacy of the final product. For research materials of Valnivudine hydrochloride, impurity profiling helps in optimizing the synthesis and purification processes.

The process involves:

Detection of Impurities: Using a high-resolution chromatographic technique like HPLC or UPLC with a non-specific detector (e.g., UV at a low wavelength) to detect all potential impurities.

Identification of Impurities: The use of hyphenated techniques like LC-MS/MS and LC-NMR is crucial for the structural elucidation of unknown impurities.

Quantification of Impurities: Once identified, impurities are quantified using a validated chromatographic method.

Forced degradation studies are performed to understand the degradation pathways of Valnivudine hydrochloride under various stress conditions such as acid, base, oxidation, heat, and light. nih.gov These studies help in identifying potential degradation products that could form during storage and handling. The analytical methods used for impurity profiling are also employed to separate and characterize these degradation products.

Development of Stability-Indicating Methods for Research Compounds

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. Such a method must be able to separate the intact drug from its degradation products, allowing for an accurate assessment of the drug's stability.

The development of a stability-indicating HPLC method for Valnivudine hydrochloride would involve:

Forced Degradation: Subjecting the drug to stress conditions to generate degradation products.

Method Development: Developing an HPLC method that can resolve the parent drug peak from all the degradation product peaks. This often requires optimization of the column, mobile phase, and gradient conditions.

Method Validation: Validating the developed method for specificity, linearity, accuracy, precision, and robustness, with a particular emphasis on demonstrating that the method is stability-indicating. Peak purity analysis using a photodiode array (PDA) detector is often used to confirm the specificity of the method.

The development and implementation of these advanced analytical methodologies are paramount for the successful research and characterization of Valnivudine hydrochloride, ensuring a thorough understanding of its chemical properties and behavior, which is fundamental for its progression as a potential therapeutic agent.

Future Research Directions and Unmet Needs in Antiviral Chemistry

Rational Design of Next-Generation Bicyclic Nucleoside Analogues with Enhanced Antiviral Spectrum

The discovery of the anti-VZV activity of bicyclic nucleoside analogues (BCNAs) was initially a result of identifying biological activity in byproducts from other chemical syntheses. acs.orgacs.org However, subsequent development involved rational design and extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

The initial lead compounds featured a long alkyl side chain on the bicyclic base, with an optimal length of eight to ten carbons providing a roughly 300-fold increase in anti-VZV activity compared to acyclovir (B1169). acs.orgoup.com A significant breakthrough in rational design came with the replacement of this alkyl chain with a p-alkylphenyl group. This modification led to a substantial boost in antiviral potency, culminating in the development of CF-1743 (a p-pentylphenyl analogue), which demonstrates activity at subnanomolar concentrations against a wide range of VZV isolates. oup.com

Future research in this area will focus on leveraging the unique bicyclic scaffold of compounds like CF-1743 to design next-generation analogues. biorxiv.org Key research objectives include:

Broadening the Antiviral Spectrum: While BCNAs like CF-1743 are highly specific to VZV, future design efforts could explore modifications to the bicyclic base or the sugar moiety to extend activity to other herpesviruses, such as herpes simplex virus (HSV-1, HSV-2), or even other viral families. nih.govnih.gov

Conformational Locking: The bicyclic structure inherently "locks" the sugar ring in a specific conformation, which may contribute to its high potency. nih.gov Further exploration of different bicyclic and carbobicyclic core structures could yield novel analogues with enhanced binding to viral polymerases or other target enzymes. biorxiv.org

Structure-Based Design: Utilizing computational modeling and molecular docking studies, researchers can rationally design new analogues that are predicted to have high affinity for the active site of viral enzymes. nih.govcardiff.ac.uk This approach can guide the synthesis of compounds with improved inhibitory characteristics.

Compound ClassKey Structural FeatureImpact on VZV ActivityReference
Alkyl BCNAsLong alkyl side chain (C8-C10)~300-fold more potent than acyclovir acs.orgoup.com
Aryl BCNAs (e.g., CF-1743)p-alkylphenyl side chainSubnanomolar potency, significant improvement over alkyl BCNAs oup.com

Exploration of Synergistic Antiviral Combinations with Valnivudine (B1682141) Hydrochloride in Research Models

Combination therapy is a cornerstone of managing many viral infections, as it can enhance efficacy, reduce the likelihood of resistance, and potentially lower the required dose of individual agents. alliedacademies.orgscienceopen.com Exploring synergistic combinations with Valnivudine hydrochloride is a critical area for future research.

A particularly promising avenue is the combination of nucleoside analogues with helicase-primase inhibitors. One study demonstrated that the combination of the helicase-primase inhibitor amenamevir (B1665350) with nucleoside analogs like acyclovir resulted in synergistic effects against VZV in vitro. nih.gov Given that Valnivudine hydrochloride's active form also acts as a nucleoside analogue, it is a prime candidate for similar combination studies. The differing mechanisms of action—DNA polymerase inhibition for CF-1743 and blocking of the helicase-primase complex for amenamevir—make a synergistic interaction plausible. researcher.lifenih.gov

Future research should systematically evaluate various drug combinations in both cell culture and animal models. nih.govresearchgate.net Potential combinations to explore include:

Valnivudine hydrochloride with other classes of anti-VZV agents.

Combinations of different nucleoside analogues that may have complementary resistance profiles.

The use of host-targeting antivirals alongside virus-directed agents like Valnivudine hydrochloride. scienceopen.com

Drug Combination (Hypothetical/Investigational)Mechanism of SynergyPotential Advantage
Valnivudine hydrochloride + AmenamevirTargeting DNA polymerase and Helicase-Primase ComplexIncreased potency and higher barrier to resistance. nih.gov
Valnivudine hydrochloride + Host-Targeting AgentInhibiting viral replication and a necessary host factorBroad-spectrum potential and novel resistance circumvention. scienceopen.com

Development of Novel Prodrug Strategies and Advanced Delivery Systems for Research Applications

The active form of Valnivudine hydrochloride, CF-1743, has very low water solubility, which results in poor oral bioavailability. oup.com Valnivudine hydrochloride (FV-100) itself is a successful example of a prodrug strategy, where the addition of a valine ester to the 5' position of CF-1743 significantly improves its pharmacokinetic properties, allowing for effective oral administration. oup.comnih.govnih.gov Upon absorption, the ester is cleaved, releasing the highly potent CF-1743. nih.gov

While the valyl ester prodrug proved effective, research has shown that other approaches, such as a 5'-monophosphate prodrug, did not significantly enhance oral bioavailability for this specific compound, highlighting the complexity of prodrug design. oup.com

Future research will continue to explore novel prodrug and delivery strategies to further enhance the therapeutic potential of nucleoside analogues. semanticscholar.org

Advanced Prodrug Moieties: Investigating different amino acid esters, phosphoramidates (ProTides), or lipid-based prodrugs could lead to even greater bioavailability or targeted delivery to specific tissues. semanticscholar.orgacs.org

Nanotechnology-Based Delivery Systems: Advanced delivery systems such as polymeric nanoparticles, liposomes, and nanogels are being developed to improve the solubility, stability, and cellular uptake of nucleoside analogues. researchgate.netnih.gov These systems can protect the drug from degradation and facilitate its delivery directly into infected cells, potentially bypassing some resistance mechanisms. nih.gov

Application of Valnivudine Hydrochloride Research Findings to Broader Antiviral Drug Discovery

The research and development of Valnivudine hydrochloride and its parent BCNAs have provided several key insights that can be applied to broader antiviral drug discovery efforts. ref.ac.uk

Novel Scaffolds: The discovery of the potent and highly selective anti-VZV activity of the bicyclic furo[2,3-d]pyrimidine (B11772683) nucleoside scaffold introduced an entirely new chemical entity for antiviral research. nih.govref.ac.uk This encourages the exploration of other novel and unprecedented heterocyclic systems as potential bases for new antiviral agents. biorxiv.org

Importance of Selectivity: The exquisite selectivity of CF-1743 for VZV TK over host cellular kinases is a primary reason for its high therapeutic index. oup.comnih.gov This underscores a critical principle in modern drug design: maximizing interactions with the viral target while minimizing off-target effects on host enzymes to ensure a favorable safety profile.

Prodrug Success as a Model: The successful implementation of the valine ester prodrug strategy for the highly lipophilic CF-1743 serves as a valuable case study for overcoming the pharmacokinetic challenges often associated with potent but poorly soluble drug candidates. oup.comnih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Understanding in Antiviral Research

While the primary mechanism of action for CF-1743 is understood to be the inhibition of viral DNA synthesis following its phosphorylation by VZV TK, a deeper, more comprehensive understanding can be achieved through the integration of "omics" technologies. researcher.lifenih.gov Although specific omics studies on Valnivudine hydrochloride are not yet widely published, the application of these technologies represents a significant unmet need and a promising future research direction.

Transcriptomics and Proteomics: Analyzing changes in host and viral gene expression (transcriptomics) and protein levels (proteomics) in VZV-infected cells following treatment with Valnivudine hydrochloride can reveal downstream effects of DNA synthesis inhibition. This could uncover previously unknown interactions with host cell pathways and provide a more holistic view of the drug's impact.

Genomics for Resistance Mapping: While specific mutations in the TK gene are known to cause resistance, viral genomics can be used to rapidly sequence resistant isolates from clinical or laboratory settings. nih.gov This allows for the comprehensive identification of all potential resistance mutations, including those outside of the primary target gene, and helps in understanding the genetic pathways to resistance.

Metabolomics: This technology can be used to study the metabolic perturbations in infected cells upon drug treatment. For a nucleoside analogue, metabolomics could confirm the specific steps in its anabolic phosphorylation pathway and identify any off-target effects on cellular nucleotide pools.

The integration of these multi-omics datasets can provide a systems-level understanding of the drug's mechanism of action, host-pathogen interactions during treatment, and the complex molecular landscape of antiviral resistance.

Q & A

Q. Q1. What are the critical considerations for designing reproducible synthesis protocols for Valnivudine hydrochloride?

Answer:

  • Step 1 : Optimize reaction conditions (solvent polarity, temperature, catalyst) using factorial design (e.g., 3^3 full factorial design) to assess interactions between variables .
  • Step 2 : Validate purity via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min) and compare retention times against reference standards .
  • Step 3 : Characterize intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
  • Key Reference : Follow NIH guidelines for reporting experimental conditions to ensure replicability .

Q. Q2. How can researchers resolve contradictions in reported antiviral efficacy data for Valnivudine hydrochloride across in vitro and in vivo models?

Answer:

  • Approach : Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, animal model pharmacokinetics).
  • Method : Use standardized assays (e.g., plaque reduction neutralization test [PRNT] for in vitro efficacy; murine cytomegalovirus [MCMV] models for in vivo validation) .
  • Data Reconciliation : Apply Bland-Altman analysis to quantify bias between in vitro and in vivo EC50 values .

Advanced Research Questions

Q. Q3. What advanced statistical methods are recommended for analyzing dose-response relationships in Valnivudine hydrochloride toxicity studies?

Answer:

  • Model Selection : Fit data to a four-parameter logistic (4PL) nonlinear regression model to estimate IC50 and Hill slope .
  • Validation : Use bootstrapping (1,000 iterations) to calculate 95% confidence intervals for toxicity thresholds .
  • Reporting : Include raw data tables (e.g., % viability vs. log[dose]) in supplementary materials with metadata annotations .

Q. Q4. How should researchers address formulation challenges in developing Valnivudine hydrochloride hydrogels for topical antiviral applications?

Answer:

  • Design : Employ a Box-Behnken experimental design to optimize hydrogel viscosity, drug loading, and release kinetics .
  • Evaluation Metrics :
    • In vitro release: Use Franz diffusion cells with synthetic membranes; analyze data via Korsmeyer-Peppas model to determine release mechanism .
    • Stability: Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
  • Key Consideration : Validate biocompatibility via MTT assay on human keratinocytes (HaCaT cells) .

Q. Q5. What strategies mitigate batch-to-batch variability in Valnivudine hydrochloride synthesis for preclinical studies?

Answer:

  • Process Control : Implement real-time process analytical technology (PAT) tools (e.g., Raman spectroscopy) to monitor crystallization dynamics .
  • Quality Metrics : Define critical quality attributes (CQAs) such as particle size distribution (PSD) and polymorphic form (confirmed via XRPD) .
  • Documentation : Adhere to Beilstein Journal guidelines for reporting experimental details (e.g., solvent ratios, drying temperatures) to enable replication .

Methodological Frameworks

Q. Table 1: Key Analytical Techniques for Valnivudine Hydrochloride

Parameter Method Conditions Reference
Purity AssessmentHPLC-UVC18 column, 254 nm, 1 mL/min flow rate
Structural Confirmation¹H/¹³C NMRDMSO-d6 solvent, 500 MHz
Polymorph IdentificationX-ray Powder Diffraction (XRPD)Cu-Kα radiation, 2θ range 5–50°
BioavailabilityFranz Cell DiffusionSynthetic membrane, PBS pH 7.4 receptor medium

Data Interpretation Guidelines

  • Contradictory Results : Use sensitivity analysis to identify outlier datasets (e.g., Grubbs’ test) and re-evaluate under standardized conditions .
  • Ethical Compliance : Follow NIH preclinical reporting standards for animal studies (e.g., ARRIVE guidelines) .
  • Visualization : Avoid overcrowded figures; use color-coded line graphs for dose-response curves and bar charts for comparative efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.